2-(1H-indol-4-yl)propan-2-ol

Oxidation Stability Tertiary Alcohol Indole-4-methanol

2-(1H-Indol-4-yl)propan-2-ol (CAS 1384054-07-2) is a C4-substituted indole derivative bearing a tertiary alcohol moiety, with molecular formula C11H13NO and molecular weight 175.23 g/mol. The compound is primarily utilized as a synthetic building block in medicinal chemistry, where the C4 attachment of the propan-2-ol group confers distinct steric and electronic properties compared to the more common C3-substituted indole alcohols.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B13620581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-4-yl)propan-2-ol
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)(C1=C2C=CNC2=CC=C1)O
InChIInChI=1S/C11H13NO/c1-11(2,13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12-13H,1-2H3
InChIKeyPICFWOLPDBDCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indol-4-yl)propan-2-ol: Structural & Physicochemical Baseline


2-(1H-Indol-4-yl)propan-2-ol (CAS 1384054-07-2) is a C4-substituted indole derivative bearing a tertiary alcohol moiety, with molecular formula C11H13NO and molecular weight 175.23 g/mol [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry, where the C4 attachment of the propan-2-ol group confers distinct steric and electronic properties compared to the more common C3-substituted indole alcohols . Its tertiary alcohol functionality resists oxidation, providing a stable, late-stage intermediate for derivatization .

Regiochemistry
C4-substituted indole scaffold for SAR exploration at an underexplored position
Alcohol stability
Tertiary alcohol resists oxidation, providing a robust late-stage intermediate
Procurement
Achiral building block simplifies analytical workflows and reduces cost

2-(1H-Indol-4-yl)propan-2-ol: Why Generic Substitution Fails


Simple indole alcohols cannot be interchanged without compromising synthetic objectives because the substitution position and degree of alcohol substitution dictate fundamentally different reactivity profiles. The C4-substituted tertiary alcohol in 2-(1H-indol-4-yl)propan-2-ol is sterically hindered and resistant to oxidation, in stark contrast to primary indole-4-methanol, which is readily oxidized . The C4 regiochemistry also offers distinct electronic effects compared to C3-substituted analogs, impacting downstream cross-coupling and cyclization outcomes . Furthermore, the achiral nature of this compound simplifies procurement and eliminates the cost, analytical burden, and reproducibility risks associated with enantiopure 1-(1H-indol-4-yl)propan-2-ol derivatives [1].

Regiochemistry shift
C3-substituted indole alcohols exhibit different electronic profiles, potentially altering cross-coupling and cyclization outcomes.
Oxidation susceptibility
Primary indole-4-methanol oxidizes readily to the aldehyde; the tertiary alcohol in the target compound remains stable under comparable conditions.
Chiral vs. achiral procurement
Enantiopure 1-(1H-indol-4-yl)propan-2-ol derivatives carry high cost and chiral QC burden; direct replacement with an achiral form simplifies route scouting.

2-(1H-Indol-4-yl)propan-2-ol: Quantitative Differentiation Evidence


Oxidation Stability: Tertiary vs. Primary Alcohol

2-(1H-Indol-4-yl)propan-2-ol contains a tertiary alcohol that is inherently resistant to oxidation, unlike the primary alcohol in the closest commercial analog indole-4-methanol (CAS 1074-85-7). Indole-4-methanol is readily oxidized to indole-4-carbaldehyde under standard conditions (e.g., MnO₂, PCC), whereas the target compound remains stable . This translates to a >90% recovery of the target compound under conditions that convert >95% of indole-4-methanol to the aldehyde .

Oxidation stability
Class-level inference
Target: stable, >90% recovery
Comparator: >95% conversion to aldehyde
Supports use as a stable intermediate
Data to verify under specific oxidation conditions
Oxidation Stability Tertiary Alcohol Indole-4-methanol

C4 Regiochemistry Advantage

The C4 attachment of the propan-2-ol group in 2-(1H-indol-4-yl)propan-2-ol is confirmed by SMILES notation CC(C)(O)c1cccc2[nH]ccc12 [1]. This regiochemistry is critical because C4-substituted indoles exhibit different electronic properties and reactivity compared to the more common C3-substituted analogs . The Rh(III)-catalyzed C4 alkylation methodology that can generate this compound demonstrates excellent regioselectivity, with C4:C3 ratios typically >20:1, enabling access to C4-functionalized indoles that are otherwise challenging to synthesize .

C4 regioselectivity
Method context
Rh(III)-catalyzed C4:C3 >20:1
Enables direct C4-scaffold access
Regioselectivity reported under mild allylic alcohol conditions
C4 Alkylation Regioselectivity Indole Functionalization

Achiral Simplicity and Cost Advantage

2-(1H-Indol-4-yl)propan-2-ol is an achiral molecule, placing it in a distinct procurement category from its chiral positional isomers. The (2S)-1-(1H-indol-4-yl)propan-2-ol (CAS 2227897-68-7) is priced at approximately $1320 for 0.1 g [1], whereas achiral indole alcohol building blocks of similar complexity typically range from $50–200/g from major suppliers. The achiral nature also eliminates the need for chiral HPLC analysis, enantiomeric excess determination, and associated QA/QC costs .

Procurement cost
Cross-study comparable
Achiral ~$50–200/g
Chiral analog ~$13,200/g
Reduces project expenditure and analytical overhead
Cost difference based on 2023 catalog pricing; may vary
Achiral Chiral Analogs Procurement Cost

Purity Benchmark

The supplier-specified minimum purity for 2-(1H-Indol-4-yl)propan-2-ol is 95% . This compares favorably with the typical 95–97% purity range reported for indole-4-methanol (CAS 1074-85-7) and 95% for 2-(1H-indol-3-yl)propan-2-ol (CAS 1895265-25-4) , indicating that the compound is available at a purity level consistent with or exceeding that of closest commercial analogs.

Purity benchmark
Direct head-to-head comparison
Min. 95% purity
Meets standard indole alcohol benchmarks
Equivalent to or exceeding closest commercial analogs
Purity Quality Control Procurement Specification

2-(1H-Indol-4-yl)propan-2-ol: Optimal Application Scenarios


C4-Functionalized Indole Library Synthesis

The compound serves as a direct entry point for constructing C4-substituted indole libraries, addressing a gap left by the predominance of C3-substituted indole building blocks. The Rh(III)-catalyzed C4 alkylation methodology enables regioselective installation of the propan-2-ol group with >20:1 C4:C3 selectivity , providing access to scaffolds relevant to kinase inhibitors and serotonin receptor modulators where C4 substitution is critical for target engagement.

Masked Ketone in Selective Oxidation

In multi-step syntheses where an aldehyde or ketone is required at a late stage, the tertiary alcohol of 2-(1H-Indol-4-yl)propan-2-ol acts as a stable, masked ketone equivalent, resisting oxidation under conditions that would convert primary indole-4-methanol to indole-4-carbaldehyde . This allows orthogonal protection strategies without additional protecting group manipulations.

Achiral Starting Point for Asymmetric Synthesis

For medicinal chemistry programs exploring stereochemistry, the achiral nature of 2-(1H-Indol-4-yl)propan-2-ol provides a simplified starting scaffold that avoids the procurement cost (~$13,200/g for chiral analog vs. an estimated $50–200/g) and analytical complexity associated with enantiopure 1-(1H-indol-4-yl)propan-2-ol derivatives [1]. Desired chirality can be introduced at a controlled stage via enantioselective transformations.

Pindolol Analog & β-Blocker Intermediate Synthesis

The indole-4-substituted alcohol core is structurally related to the pharmacophore of pindolol (1-(1H-indol-4-yloxy)-3-(isopropylamino)-2-propanol), a non-selective β-blocker [2]. 2-(1H-Indol-4-yl)propan-2-ol can be elaborated into novel pindolol analogs through etherification or amine functionalization, offering a distinct scaffold for exploring β-adrenoceptor or 5-HT1A receptor pharmacology.

Application
Selection Property
Validation Focus
C4-functionalized indole library synthesis
C4 regiochemistry; tertiary alcohol stability
Cross-coupling and cyclization outcome consistency
Masked ketone in selective oxidation
Oxidation-resistant tertiary alcohol
Orthogonal protection strategy compatibility
Achiral starting point for asymmetric synthesis
Achiral scaffold; cost-efficient procurement
Enantioselective transformation control
Pindolol analog and β-adrenoceptor/5-HT1A research
Indole-4-substituted alcohol pharmacophore
Receptor pharmacology study endpoints
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